3,3-Diethoxyacrylonitrile

Description

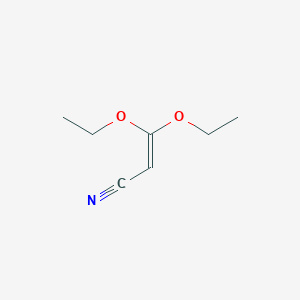

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3,3-diethoxyprop-2-enenitrile |

InChI |

InChI=1S/C7H11NO2/c1-3-9-7(5-6-8)10-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

RKNAKGBQFBUEPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC#N)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Diethoxyacrylonitrile

Convergent Synthesis via 3-Hydroxyacrylonitrile (B13036262) Metal Salt Intermediates

The primary and most documented route to 3,3-Diethoxyacrylonitrile proceeds through a convergent synthesis involving the key intermediate, 3-hydroxyacrylonitrile metal salt. This method is often employed in the industrial synthesis of larger molecules where this acrylonitrile (B1666552) derivative is a precursor. google.com Typically, the reaction of the 3-hydroxyacrylonitrile metal salt in an acidic ethanol (B145695) solution yields a mixture of 3-ethoxyacrylonitrile (B1336121) and 3,3-diethoxypropionitrile. google.com While not always the sole product, this compound is a significant component of this reaction mixture.

Reaction Conditions and Precursor Derivatization

The synthesis of the crucial 3-hydroxyacrylonitrile metal salt intermediate can be achieved through various methods. One common industrial process involves the reaction of acetonitrile (B52724) with a formate (B1220265), such as methyl formate or ethyl formate, in the presence of a metal alkoxide like sodium methoxide (B1231860) and a solvent like toluene. google.com The reaction is typically carried out under pressure (2-3 atmospheres) and at a controlled temperature range of 20-30°C for several hours. google.com

Another well-established method for producing the metal salt intermediate is the reaction of acetonitrile with carbon monoxide in the presence of a metal alkoxide. This process also requires elevated pressure and is considered an economically favorable route.

Once the 3-hydroxyacrylonitrile sodium salt is prepared, it is then reacted with an acidic solution of ethanol. For instance, the sodium salt can be added to a solution of hydrogen chloride in ethanol at around 30°C and stirred for a few hours. google.com This step leads to the formation of this compound.

The following table outlines typical reaction conditions for the preparation of the 3-hydroxyacrylonitrile sodium salt precursor:

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) |

| Acetonitrile, Methyl Formate | Sodium Methoxide | Toluene | 25 | 3 | 5 |

| Acetonitrile, Ethyl Formate | Sodium Methoxide | Toluene | 20 | 3 | 5 |

| Acetonitrile, Carbon Monoxide | Sodium Methoxide | None | 50 | 3 | 4 |

Considerations for Yield Optimization and Process Efficiency

Optimizing the yield of this compound is intrinsically linked to the efficient production of its 3-hydroxyacrylonitrile metal salt precursor. Research has shown that conducting the synthesis of the metal salt without a solvent other than the reactant acetonitrile can lead to significantly improved yields, in some cases reaching up to 95.3%. The pressure of carbon monoxide and the reaction temperature are critical parameters that are fine-tuned to maximize the output of the intermediate.

Exploration of Alternative Synthetic Routes for this compound

Alternative synthetic pathways to this compound have been explored to circumvent the use of pressurized systems or to start from different precursors.

One such method involves the reaction of cyanoacetaldehyde with ethanol. This straightforward approach provides a direct route to the desired product. The reaction is typically carried out at room temperature (20°C) over a period of 8 hours.

Another documented alternative is the use of cyanoacetic acid triethyl orthoester as a starting material. While specific conditions for this reaction are less detailed in the readily available literature, it represents another potential synthetic avenue.

Furthermore, a method for the preparation of the diethyl acetal (B89532) of cyanoacetaldehyde (a synonym for 3,3-diethoxypropionitrile, a closely related compound) involves the reaction of ß-chloroacrylonitrile with ethanol in the presence of a base like sodium ethoxide. google.com This reaction is conducted at around 30°C for several hours. google.com A similar approach involves reacting bromo-acetaldehyde diethyl-acetal with sodium cyanide in dimethyl sulfoxide (B87167) at 80°C. prepchem.com Although these methods are reported for the corresponding propionitrile, they suggest that halo-acrylonitriles or halo-acetaldehyde acetals could serve as effective precursors for this compound as well.

The following table summarizes the alternative synthetic routes:

| Starting Material(s) | Reagent(s) | Key Conditions |

| Cyanoacetaldehyde, Ethanol | - | 20°C, 8 hours |

| Cyanoacetic acid triethyl orthoester | - | Not specified |

| ß-Chloroacrylonitrile, Ethanol | Sodium Ethoxide | 30°C, 4 hours |

| Bromo-acetaldehyde diethyl-acetal, Sodium Cyanide | Dimethyl Sulfoxide | 80°C, 5 hours |

Chemical Reactivity and Transformation Mechanisms of 3,3 Diethoxyacrylonitrile

Heterocyclization Reactions

The electrophilic nature of the carbon-carbon double bond, enhanced by the electron-withdrawing nitrile group, makes 3,3-diethoxyacrylonitrile an excellent substrate for reactions with nucleophiles. This reactivity is harnessed in the construction of various heterocyclic ring systems.

Condensation with Nitrogen-Containing Nucleophiles: Pathways to Cytosine Derivatives

One of the most significant applications of this compound is in the synthesis of pyrimidine (B1678525) derivatives, most notably cytosine (4-amino-2-hydroxypyrimidine), a fundamental component of nucleic acids. The synthesis involves the condensation of this compound with a nitrogen-containing nucleophile, typically urea (B33335), in the presence of a base.

The reaction pathway is initiated by the nucleophilic attack of urea on the β-carbon of the acrylonitrile (B1666552), which is highly activated towards nucleophilic addition. This is followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) to form the pyrimidine ring. The general scheme for this reaction is as follows:

Reaction of this compound with Urea to form Cytosine

This method provides a direct and efficient route to cytosine and its derivatives, which are of great interest in the pharmaceutical industry for the development of antiviral and anticancer drugs. The reaction conditions can be optimized to achieve high yields, making it a viable process for industrial-scale production.

Table 1: Synthesis of Cytosine from this compound and Related Compounds

| Starting Material | Reagents | Solvent | Base | Yield (%) |

| This compound | Urea | Toluene | Sodium Ethoxide | Not specified |

| 3,3-Diethoxypropionitrile | Urea | Toluene | Sodium Hydroxide | 89 |

| 3-Ethoxyacrylonitrile (B1336121)/3,3-Diethoxyacrylonitrile Mixture | Urea | tert-Butanol | Potassium tert-butoxide | up to 62 |

This table summarizes various reported methods for the synthesis of cytosine from this compound and structurally similar precursors. The data is compiled from patent literature.

Cyclocondensation with Carbonyl-Activated Substrates: Formation of Substituted Pyridones

In addition to pyrimidines, this compound can be employed in the synthesis of substituted 2-pyridones. This transformation typically involves a cyclocondensation reaction with a compound containing an active methylene (B1212753) group (a CH-acidic compound), such as a 1,3-dicarbonyl compound or a cyanoacetamide. These reactions are often variants of classical named reactions like the Guareschi-Thorpe condensation.

The general mechanism for the formation of a substituted pyridone involves the base-catalyzed Michael addition of the carbanion generated from the active methylene compound to the electrophilic double bond of this compound. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom (from ammonia (B1221849) or a primary amine, often introduced as an ammonium (B1175870) salt) onto one of the carbonyl or nitrile groups, followed by tautomerization and elimination of ethanol to yield the stable 2-pyridone ring.

While specific examples detailing the reaction of this compound with carbonyl-activated substrates to form pyridones are not extensively documented in readily available literature, the reactivity pattern of β-alkoxyacrylonitriles suggests this is a feasible and logical synthetic route. The Thorpe-Ziegler reaction, which involves the self-condensation of nitriles, and the Guareschi-Thorpe synthesis of pyridones from cyanoacetamides and 1,3-dicarbonyls, provide strong mechanistic precedents for this type of transformation.

Mechanistic Investigations of this compound Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile reagent.

Elucidation of Reaction Intermediates

The heterocyclization reactions of this compound proceed through a series of reactive intermediates. In the synthesis of cytosine, the initial Michael addition of urea to the acrylonitrile leads to an open-chain adduct. This adduct can exist in equilibrium with its cyclized form. The subsequent elimination of one or both ethoxy groups is a key step in the formation of the aromatic pyrimidine ring. While the direct isolation of these intermediates is challenging due to their transient nature, their existence is inferred from the final products and by analogy to well-established reaction mechanisms of related compounds.

For the synthesis of pyridones, the initial Michael adduct formed from the reaction with an active methylene compound is a key intermediate. The subsequent cyclization can proceed through different pathways depending on the nature of the active methylene compound and the reaction conditions. Spectroscopic techniques, such as NMR and mass spectrometry, could potentially be used to detect these intermediates under carefully controlled conditions.

Kinetic and Thermodynamic Considerations of Reaction Pathways

The kinetics of the heterocyclization reactions of this compound are influenced by several factors, including the nature of the nucleophile, the solvent, the base catalyst, and the reaction temperature. For the synthesis of cytosine, the rate of the initial nucleophilic attack of urea is a critical step. The use of a strong base is necessary to deprotonate the urea, increasing its nucleophilicity.

Applications of 3,3 Diethoxyacrylonitrile As a Building Block in Complex Molecule Synthesis

Strategic Role in Nitrogen Heterocycle Construction

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these motifs are prevalent in a vast number of biologically active compounds and functional materials. 3,3-Diethoxyacrylonitrile has proven to be a particularly effective synthon for the preparation of substituted pyrimidines, a class of nitrogen heterocycles of significant pharmaceutical importance.

The synthetic utility of this compound in this context lies in its ability to act as a 1,3-dicarbonyl equivalent. The diethoxy group can be readily hydrolyzed under acidic conditions to reveal a reactive 1,3-dicarbonyl moiety, which can then undergo condensation reactions with various binucleophiles. A prominent example is the Pinner synthesis of pyrimidines, which involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com In a similar fashion, this compound can react with guanidine (B92328), urea (B33335), or other amidine derivatives to afford a range of substituted pyrimidines.

For instance, the reaction with guanidine is expected to yield 2-aminopyrimidine (B69317) derivatives. This reaction proceeds through an initial condensation, followed by cyclization and aromatization to furnish the stable heterocyclic ring. A patent has described a similar process where a protected malondialdehyde derivative reacts with a guanidine salt to produce 2-aminopyrimidine. google.com

The general scheme for the synthesis of pyrimidine (B1678525) derivatives from this compound is presented below:

| Reactant A | Reactant B | Resulting Heterocycle |

|---|---|---|

| This compound | Guanidine | 2-Amino-5-cyanopyrimidine |

| This compound | Urea | 2-Hydroxy-5-cyanopyrimidine |

| This compound | Acetamidine | 2-Methyl-5-cyanopyrimidine |

This strategy allows for the introduction of various substituents onto the pyrimidine ring, depending on the nature of the amidine used, providing a modular approach to a library of potentially bioactive molecules.

Contribution to Polyfunctionalized Organic Scaffolds

Beyond the initial synthesis of heterocyclic cores, this compound facilitates the creation of highly functionalized organic scaffolds. The nitrile group and the masked dicarbonyl functionality not only participate in the initial ring-forming reactions but also offer handles for subsequent chemical modifications, leading to the generation of complex and diverse molecular architectures.

The pyrimidine ring system, synthesized as described above, is itself a versatile scaffold. The substituent introduced from the amidine (e.g., an amino or methyl group) and the inherent reactivity of the pyrimidine ring at various positions allow for a wide range of post-synthetic modifications. These modifications can include electrophilic substitution, nucleophilic substitution (if a leaving group is present), and metal-catalyzed cross-coupling reactions, enabling the attachment of various functional groups and the construction of more elaborate structures.

For example, 2-aminopyrimidine derivatives can serve as precursors for the synthesis of fused heterocyclic systems, such as purines and pteridines, which are of immense biological significance. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the molecular diversity of the resulting scaffolds.

The versatility of this compound as a building block for polyfunctionalized scaffolds is highlighted in the following table, which outlines potential synthetic pathways starting from a pyrimidine core.

| Starting Scaffold (from this compound) | Subsequent Reaction Type | Resulting Polyfunctionalized Scaffold |

|---|---|---|

| 2-Amino-5-cyanopyrimidine | Hydrolysis of Nitrile | 2-Amino-pyrimidine-5-carboxylic acid |

| 2-Amino-5-cyanopyrimidine | Reduction of Nitrile | 2-Amino-5-(aminomethyl)pyrimidine |

| 2-Hydroxy-5-cyanopyrimidine | Halogenation | 2-Chloro-5-cyanopyrimidine |

| 2-Chloro-5-cyanopyrimidine | Suzuki Coupling | 2-Aryl-5-cyanopyrimidine |

Integration into Multi-Component Reaction Sequences for Advanced Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The reactive nature of this compound makes it an excellent candidate for inclusion in such reaction cascades.

One notable example of a multi-component reaction where this compound could be a key participant is the Gewald aminothiophene synthesis. The Gewald reaction is a well-established MCR that involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes. nih.gov In this context, this compound, after in situ hydrolysis to the corresponding aldehyde, can serve as the active methylene nitrile component.

A plausible Biginelli-type three-component reaction is another avenue where this compound could be employed. The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. beilstein-journals.orgamazonaws.com By analogy, this compound could potentially react with an aldehyde and urea or thiourea (B124793) in a one-pot synthesis to generate functionalized pyrimidine derivatives.

The potential of this compound in MCRs is summarized in the table below:

| Multi-Component Reaction | Role of this compound | Components | Product Class |

|---|---|---|---|

| Gewald Synthesis | Active Methylene Nitrile | Aldehyde, Elemental Sulfur, Base | 2-Aminothiophenes |

| Biginelli-type Reaction | 1,3-Dicarbonyl Equivalent | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

The integration of this compound into these and other multi-component reaction sequences provides a highly efficient and convergent route to complex, polyfunctionalized heterocyclic scaffolds, further underscoring its importance as a versatile building block in modern organic synthesis.

Theoretical and Computational Insights into 3,3 Diethoxyacrylonitrile Systems

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These studies can predict various properties, including reactivity, which is crucial for understanding how 3,3-diethoxyacrylonitrile might interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap generally suggests higher reactivity. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, thereby predicting its reactive sites.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published research.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations can be employed to model reaction pathways, providing detailed information about transition states and reaction intermediates. This allows for the determination of activation energies and reaction kinetics, offering a deeper understanding of the mechanisms by which this compound could undergo chemical transformations.

Furthermore, DFT can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and various electronic properties like dipole moments and polarizabilities. These calculated properties are invaluable for interpreting experimental data and predicting the behavior of the molecule.

Spectroscopic Characterization and Computational Prediction

Computational methods are instrumental in the analysis and interpretation of spectroscopic data. By calculating theoretical spectra, researchers can assign experimental signals to specific molecular vibrations or electronic transitions. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental measurements would provide a robust confirmation of the molecule's structure and a detailed understanding of its vibrational modes and electronic environment.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. This compound possesses several rotatable bonds, leading to the possibility of multiple conformational isomers. A computational conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them.

Stereoelectronic effects, which describe the influence of orbital interactions on the geometry and reactivity of a molecule, would also be a key focus of such a study. For instance, hyperconjugative interactions between filled and empty orbitals can significantly influence bond lengths, bond angles, and conformational preferences. Understanding these effects in this compound would provide a more complete picture of its structural and electronic properties.

Future Research Directions and Emerging Opportunities for 3,3 Diethoxyacrylonitrile

Development of Novel Reaction Pathways and Catalytic Systems

The future development of 3,3-Diethoxyacrylonitrile chemistry is closely linked to the discovery of new synthetic routes and more efficient catalytic systems. While traditional synthesis methods exist, emerging research in catalysis offers the potential for processes with higher yields, improved selectivity, and milder reaction conditions.

Novel Catalytic Approaches: Research into novel catalysts for nitrile synthesis, such as bifunctional acid-metal catalysts and block copolymer template-assisted nano-catalysts, could be adapted for the production and transformation of this compound. For instance, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with goals of process intensification and waste reduction. Systems like Co-Sn/Al₂O₃, identified for acetonitrile (B52724) production, showcase the potential for creating selective C-C bonds and could inspire new catalysts for derivatives of this compound. dtu.dkmdpi.com

Expanded Synthetic Applications: The acrylonitrile (B1666552) moiety is a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry. nih.gov Future work will likely explore the use of this compound as a key building block in multi-component reactions or tandem catalytic cycles to construct complex molecular architectures. The development of catalytic systems that can tolerate the diethoxy acetal (B89532) group while activating the nitrile or alkene functionality will be crucial for expanding its synthetic utility.

| Potential Catalytic System | Target Reaction Type | Anticipated Benefit |

| Heterogeneous Zeolite Catalysts | Synthesis from cyanoacetaldehyde and ethanol (B145695) | Improved catalyst recyclability and process efficiency. |

| Transition Metal Complexes (e.g., Pd, Ru) | Cross-coupling reactions at the alkene | Formation of complex substituted acrylonitriles. |

| Bifunctional Acid-Base Organocatalysts | Tandem reactions for heterocycle synthesis | Streamlined synthesis of complex molecules in fewer steps. |

Investigation of Asymmetric Synthesis Utilizing this compound

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Asymmetric synthesis, the selective production of one enantiomer of a chiral compound, represents a significant and promising research avenue for this compound.

The structure of this compound makes it an intriguing substrate for asymmetric transformations. Future investigations could focus on the enantioselective addition of nucleophiles to the carbon-carbon double bond or the development of reactions that utilize the nitrile group to induce chirality. Methodologies that have proven successful for other substrates, such as the use of chiral auxiliaries or organocatalysis, could be applied. uwindsor.ca For example, tandem Michael addition-Henry reactions, catalyzed by chiral organic molecules like cupreine, have been used to synthesize enantioenriched thiochromanes. nih.gov Adapting such strategies to this compound could provide access to a new range of valuable, optically active building blocks.

Furthermore, the acetal group itself can be derived from chiral diols, creating a chiral environment that could influence the stereochemical outcome of subsequent reactions, a strategy known as using acetal templates. datapdf.com This approach could be explored to control the formation of new stereocenters in molecules derived from this compound.

| Asymmetric Strategy | Potential Reaction | Target Chiral Product |

| Organocatalysis | Enantioselective Michael Addition | Chiral substituted propanenitriles. |

| Chiral Lewis Acid Catalysis | Asymmetric Diels-Alder Reaction | Optically active cyclic nitriles. |

| Chiral Acetal Templates | Diastereoselective Cyclization | Chiral heterocyclic systems. |

Exploration of Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important. Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods and applications.

Key areas for exploration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring addition reactions or catalytic cycles that minimize the formation of byproducts.

Use of Renewable Feedstocks: Investigating the possibility of producing precursors to this compound, such as ethanol and cyanoacetic acid derivatives, from renewable biomass sources.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents like 1,2,3-trimethoxypropane, which has shown promise for nitrile reductions. nih.gov

Energy Efficiency: Developing catalytic processes that can be performed at lower temperatures and pressures, thereby reducing energy consumption. Microwave-assisted synthesis or photoredox catalysis are potential areas for investigation.

By focusing on these principles, the lifecycle environmental footprint of this compound and its derivatives can be significantly reduced.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, offering a pathway to accelerate research and development while reducing experimental costs. The application of advanced computational modeling to this compound is an emerging opportunity.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecular structure, electronic properties, and vibrational frequencies of this compound. nih.govnih.gov Such studies can provide deep insights into the molecule's reactivity, helping to predict the most likely sites for nucleophilic or electrophilic attack. By modeling transition states, researchers can elucidate reaction mechanisms and understand the factors controlling selectivity in catalytic and asymmetric reactions. uky.edumdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different solvent environments and its interaction with catalyst surfaces. This can aid in the rational design of new catalytic systems and the optimization of reaction conditions.

Predictive Modeling for Properties: Computational methods can also be used to predict the physical, chemical, and even biological properties of novel derivatives synthesized from this compound. This predictive capability can help guide synthetic efforts toward molecules with desired functionalities. researchgate.net

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Identification of transition states and activation energies. |

| Time-Dependent DFT (TD-DFT) | Analysis of spectroscopic properties | Prediction of UV-Vis absorption spectra for new derivatives. |

| Molecular Dynamics (MD) | Catalyst-substrate interaction | Understanding binding modes and catalyst surface behavior. |

| QTAIM (Quantum Theory of Atoms in Molecules) | Analysis of non-covalent interactions | Characterizing hydrogen bonds and other stabilizing forces. nih.gov |

By integrating these advanced computational approaches, researchers can move towards a more predictive and efficient paradigm for the synthesis and application of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 3,3-Diethoxyacrylonitrile, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, McElvain and Schroeder (1949) utilized a two-step process starting with acrylonitrile derivatives and ethoxy groups under controlled conditions . Key parameters include:

- Catalysts : Palladium or nickel-based catalysts (e.g., for cross-coupling reactions) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates .

- Temperature : Moderate heating (60–80°C) to balance yield and side-product formation . Optimization involves iterative adjustments monitored via thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms molecular structure (e.g., ethoxy group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂) .

- HPLC and TLC : Assess purity and monitor reaction progress .

- FTIR : Identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and ether (C-O-C) bonds .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₇H₁₁NO₂ .

- Molecular weight : 141.168 g/mol .

- Solubility : Miscible in polar organic solvents (e.g., DMF, acetonitrile) but insoluble in water .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) simulations can model electron density distribution, highlighting reactive sites (e.g., nitrile group for nucleophilic attack or ethoxy groups for hydrolysis). Structural analogs, such as (Z)-3-(3,4-dimethoxyphenyl)acrylonitrile, have been studied via X-ray crystallography to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activities of acrylonitrile derivatives?

Discrepancies in biological data (e.g., anticancer vs. antioxidant activity) often stem from structural variations or assay conditions. For example:

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with heterocyclic moieties?

The addition of thiazole or benzodioxole groups (e.g., in Scheme 3 ) involves:

- Step 1 : Michael addition of acrylonitrile to heterocyclic amines.

- Step 2 : Cyclization under acidic or thermal conditions. Mechanistic studies using isotopic labeling (e.g., deuterated analogs ) or in-situ IR spectroscopy can track intermediate formation.

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods for Acrylonitrile Derivatives

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Pd(OAc)₂ | DMF | 78 | |

| Condensation | None | Ethanol | 65 | |

| Cross-Coupling | NiCl₂ | THF | 82 |

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Assay System | Activity (EC₅₀, μM) | Reference |

|---|---|---|---|

| (E)-3-(Benzodioxol-5-ylamino)acrylonitrile | HeLa cells | 12.4 (Anticancer) | |

| (Z)-3-(Dimethoxyphenyl)acrylonitrile | DPPH radical scavenging | 45.2 (Antioxidant) |

Key Considerations for Researchers

- Data Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to mitigate variability .

- Safety Protocols : Handle nitriles in fume hoods due to potential toxicity .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.